molecular formula C13H14O3S2 B2598081 Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate CAS No. 555154-25-1

Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate

Cat. No. B2598081
CAS RN: 555154-25-1
M. Wt: 282.37
InChI Key: VCCRNZJWNILVMV-UHFFFAOYSA-N
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Description

“Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C13H14O3S2 . It is a type of thiophene derivative. Thiophene derivatives are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry .


Synthesis Analysis

Thiophene derivatives can be synthesized from enaminones via reactions with different nucleophiles and electrophiles . The structure of the synthesized compounds can be confirmed through spectral information .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” can be derived from its spectral information . The mass spectrum of a similar compound displayed the molecular ion [M]+ at m/z = 461 (6%), corresponding to the molecular formula (C24H31NO6S) .


Chemical Reactions Analysis

The reactivity of enaminones, which are used in the synthesis of thiophene derivatives, is due to their ability to consolidate the ambident nucleophilicity of enamines and electrophilicity of enones . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

These applications highlight the versatility and potential impact of Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate in various scientific domains. If you’d like more detailed information on any specific application, feel free to ask! 😊

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Mechanism of Action

While the specific mechanism of action for “Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate” is not mentioned in the available resources, thiophene derivatives are known for their antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Future Directions

Thiophene derivatives, including “Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate”, have promising pharmacological characteristics . Future research could focus on synthesizing new thiophene-containing compounds and investigating their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

properties

IUPAC Name

ethyl 2-acetyl-3,4-dimethylthieno[2,3-b]thiophene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3S2/c1-5-16-12(15)11-7(3)9-6(2)10(8(4)14)17-13(9)18-11/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCRNZJWNILVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)SC(=C2C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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